molecular formula C10H15N B095429 3,4-Dimethylphenethylamine CAS No. 17283-14-6

3,4-Dimethylphenethylamine

Cat. No.: B095429
CAS No.: 17283-14-6
M. Wt: 149.23 g/mol
InChI Key: IQXUVSNUSQIQCJ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenethylamine: is an organic compound belonging to the phenethylamine class. It is characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions and an ethylamine chain. This compound is of interest due to its structural similarity to other biologically active phenethylamines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its potential effects on neurotransmitter systems due to its structural similarity to other biologically active phenethylamines.

Medicine:

  • Investigated for potential therapeutic applications, although specific uses are still under research.

Industry:

Biochemical Analysis

Biochemical Properties

3,4-Dimethylphenethylamine is known to interact with various enzymes, proteins, and other biomolecules. It has some activity as a monoamine oxidase inhibitor . This suggests that this compound may play a role in biochemical reactions involving monoamine oxidase, an enzyme that catalyzes the oxidation of monoamines.

Molecular Mechanism

As a monoamine oxidase inhibitor, it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby preventing the oxidation of monoamines

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3,4-Dimethylbenzyl chloride:

Industrial Production Methods:

  • Industrial production methods for 3,4-Dimethylphenethylamine typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethylphenethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction reactions can further reduce any intermediate imines back to amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of this compound.

Comparison with Similar Compounds

Uniqueness:

  • The specific positioning of the methyl groups at the 3 and 4 positions in 3,4-Dimethylphenethylamine can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXUVSNUSQIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328422
Record name 3,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17283-14-6
Record name 3,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17283-14-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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